![molecular formula C22H19N3O5 B303115 N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide](/img/structure/B303115.png)
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide
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Overview
Description
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide, also known as compound X, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit potent biological activity, making it a promising candidate for further research and development.
Mechanism of Action
The mechanism of action of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide X is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell growth and proliferation. Specifically, N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide X has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression.
Biochemical and Physiological Effects
Compound X has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been shown to have anti-inflammatory and anti-oxidant effects. These properties make it a potential treatment for a variety of diseases, including neurodegenerative disorders and cardiovascular disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide X in lab experiments is its potent biological activity. This makes it a useful tool for studying the mechanisms of various diseases and potential treatments. However, one limitation is that the synthesis of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide X is complex and requires specialized equipment and expertise, which may limit its availability for research purposes.
Future Directions
There are many potential future directions for research involving N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide X. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. Studies have shown that N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide X can inhibit the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease. Additionally, research is ongoing to explore the potential of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide X as a treatment for cardiovascular disease, as well as its potential as an anti-viral agent.
Synthesis Methods
The synthesis of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide X involves a multi-step process that requires specialized equipment and expertise. The first step involves the condensation of two molecules of phthalic anhydride with one molecule of isobutylamine to form the intermediate N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide, N-(2-isobutylphthalimido) phthalimide. This intermediate is then reacted with acetic anhydride to form N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide X.
Scientific Research Applications
Compound X has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its anti-cancer properties. Studies have shown that N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide X can induce apoptosis, or programmed cell death, in cancer cells, making it a potential treatment for various types of cancer.
properties
Product Name |
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide |
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Molecular Formula |
C22H19N3O5 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)-2-(3-methylbutyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C22H19N3O5/c1-12(2)9-10-24-19(27)16-8-7-13(11-17(16)20(24)28)18(26)23-25-21(29)14-5-3-4-6-15(14)22(25)30/h3-8,11-12H,9-10H2,1-2H3,(H,23,26) |
InChI Key |
QROUZGGJLNCWFH-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NN3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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